molecular formula C16H13NO2 B8483564 Methyl 4-cyano-2-(2-methylphenyl)benzoate

Methyl 4-cyano-2-(2-methylphenyl)benzoate

Cat. No.: B8483564
M. Wt: 251.28 g/mol
InChI Key: XAHOKSLTUGVQBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-cyano-2-(2-methylphenyl)benzoate is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

methyl 4-cyano-2-(2-methylphenyl)benzoate

InChI

InChI=1S/C16H13NO2/c1-11-5-3-4-6-13(11)15-9-12(10-17)7-8-14(15)16(18)19-2/h3-9H,1-2H3

InChI Key

XAHOKSLTUGVQBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C=CC(=C2)C#N)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound from Example 954B (1.55 g, 4.41 mmol) was dissolved in 10 mL of THF. Then Pd(PPh3)4 (120 mg, 2.2% eq) and powdered KCN (430 mg, 6.61 mmol, 1.5 eq) was added. The mixture was refluxed for 12 hr. GC/MS showed all the starting material was converted to the product. The mixture was extracted with ethyl acetate and water. After evaporation of solvents, the residue was purified by flash column chromatography (10:1=hexane/ethyl acetate) to give an oily product (978 mg, 88% yield). 1H NMR (CDCl3) δ 8.02 (d, J=8.1 Hz, 1H), 7.72 (d, J=7.9 Hz, 1H), 7.56 (s, 1H), 7.20-7.33 (m, 3H), 7.03 (d, J=7.4 Hz, 1H), 3.63 (s, 3H), 2.06 (s, 3H); 13C NMR (CDCl3) δ 165.9, 143.0, 138.5, 134.6, 134.2, 133.9, 130.3, 130.0, 129.3, 127.9, 127.6, 125.0, 117.3, 114.6, 51.8, 19.4.
Name
compound
Quantity
1.55 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
430 mg
Type
reactant
Reaction Step Two
Quantity
120 mg
Type
catalyst
Reaction Step Two
Yield
88%

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